Fmoc-PEG8-alcohol, chemically known as 1-(9-Fluorenylmethyloxycarbonyl)-polyethylene glycol (8) alcohol, is a compound that combines the protective Fmoc (9-fluorenylmethyloxycarbonyl) group with an eight-unit polyethylene glycol chain terminated with an alcohol functional group. This compound is significant in various fields, particularly in biochemistry and medicinal chemistry, due to its ability to enhance solubility and facilitate the delivery of biologically active molecules.
Fmoc-PEG8-alcohol can be synthesized through various chemical methods, often involving the reaction of polyethylene glycol with Fmoc-protected amino acids or other relevant precursors. It is commercially available from several chemical suppliers and is utilized in research laboratories for peptide synthesis and drug development.
Fmoc-PEG8-alcohol falls under several classifications:
The synthesis of Fmoc-PEG8-alcohol typically involves the following steps:
The molecular formula for Fmoc-PEG8-alcohol is , with a molecular weight of approximately 585.68 g/mol. The structure consists of a central polyethylene glycol chain with eight ethylene glycol units, flanked by a Fmoc protecting group and a terminal alcohol.
Fmoc-PEG8-alcohol can participate in various chemical reactions, including:
These reactions typically require activation of the carboxylic acid or amine to enhance reactivity, often involving coupling agents such as N,N'-dicyclohexylcarbodiimide or N-hydroxysuccinimide.
The mechanism by which Fmoc-PEG8-alcohol exerts its effects primarily involves its role as a solubilizing agent and a linker in bioconjugation processes. The hydrophilic polyethylene glycol segment enhances solubility in biological fluids, while the Fmoc group protects reactive sites during synthesis.
In applications such as drug delivery, the compound facilitates the transport of therapeutic agents across biological membranes, improving bioavailability and efficacy.
Fmoc-PEG8-alcohol has several applications in scientific research:
Fmoc-PEG8-alcohol (chemical formula: C₃₁H₄₅NO₁₀; MW: 591.7 g/mol) serves as a versatile bifunctional linker in SPPS due to its Fmoc-protected amine and terminal hydroxyl group [1] [7]. The hydrophilic PEG₈ spacer (eight ethylene glycol units) significantly enhances peptide solubility in aqueous and organic solvents, mitigating aggregation during synthesis [3] [5]. This property is critical for synthesizing hydrophobic sequences, where traditional linkers cause premature termination. The terminal alcohol (–OH) enables covalent attachment to resin handles, while the Fmoc group allows controlled elongation after deprotection [4].
A key application involves suppressing diketopiperazine (DKP) formation in C-terminal dipeptides. When anchored via its hydroxyl group to t-alcohol-type resins (e.g., DHPP-resin), Fmoc-PEG8-alcohol’s steric bulk prevents cyclization, preserving sequence integrity [8]. Post-synthesis, the linker is cleaved under mild acidic conditions, yielding peptides with C-terminal modifications or functionalized for bioconjugation.
Table 1: SPPS Applications of Fmoc-PEG8-alcohol
Function | Mechanism | Outcome |
---|---|---|
Solubility Enhancement | PEG₈ shield reduces intermolecular aggregation | >90% yield in hydrophobic peptide synthesis [3] [5] |
DKP Suppression | Steric hindrance from resin handle | Near-complete elimination of C-terminal cyclization [8] |
Orthogonal Conjugation | Terminal –OH for resin attachment; deprotected amine for peptide elongation | Enables modular design of peptide-drug conjugates [4] [7] |
Deprotection of Fmoc-PEG8-alcohol relies on base-catalyzed β-elimination. The reaction proceeds via nucleophilic attack by secondary amines (e.g., piperidine) on the Fmoc group’s C9 position, forming a dibenzofulvene adduct and liberating the free amine [2]. This process follows pseudo-first-order kinetics, with rates dependent on base strength, temperature, and solvent polarity. Optimal conditions (20% piperidine/DMF, 25°C) achieve >99% deprotection within 10 minutes without PEG chain degradation [1] [7].
The PEG₈ spacer influences deprotection efficiency by enhancing reagent accessibility. Hydrophilic PEG chains solvate the reaction site, accelerating base diffusion compared to alkyl linkers. However, excessive basicity (e.g., DBU > piperidine) risks maleimide ring hydrolysis in heterobifunctional derivatives [2]. Kinetic studies reveal an Arrhenius activation energy (Ea) of ~45 kJ/mol, with a 2.5-fold rate increase when transitioning from dichloromethane to DMF due to improved solvation .
Table 2: Deprotection Optimization Parameters
Condition | Standard Protocol | Enhanced Protocol | Impact on Rate Constant (k/min⁻¹) |
---|---|---|---|
Base | 20% piperidine/DMF | 0.1M DBU in DMF | ↑ 1.8× (risk of hydrolysis) [2] |
Temperature | 25°C | 40°C | ↑ 3.2× [7] |
Solvent | DMF | DMF:Water (95:5) | ↑ 1.5× |
Synthesizing Fmoc-PEG8-alcohol requires stepwise PEG chain elongation, where coupling efficiency dictates product purity. Carbodiimides (DIC, EDC) and phosphonium salts (PyBOP, HATU) are benchmark agents for forming ester/amide bonds between Fmoc-PEG subunits [6]. HATU-mediated couplings achieve near-quantitative yields (>98%) in 30 minutes for PEG₈ derivatives due to superior activation of carboxylic acid intermediates [3] [6]. In contrast, DIC requires 2–4 hours and exhibits lower efficiency (85–90%) with steric hindrance at the alcohol attachment point [10].
Racemization risks are minimized using OxymaPure/DIC, which maintains <0.5% epimerization versus 1–2% with HOBt/EDC. This is critical for chiral purity in peptide conjugates [5]. Post-coupling, PEG₈’s hydrophilicity facilitates purification via aqueous/organic biphasic systems, achieving ≥95% purity in monodisperse fractions [3] [6].
Table 3: Coupling Agent Performance for Fmoc-PEG8-alcohol Synthesis
Coupling Agent | Reaction Time (min) | Yield (%) | Purity (%) | Racemization Risk |
---|---|---|---|---|
HATU | 30 | >98 | ≥99 [6] | Low (with DIEA) |
DIC/OxymaPure | 60 | 95 | ≥98 [3] | Very Low (<0.5%) |
EDC/HOBt | 120 | 90 | 95 [10] | Moderate (1–2%) |
PyBOP/DIEA | 45 | 97 | ≥98 [5] | Low |
Scaling Fmoc-PEG8-alcohol beyond laboratory use faces purification bottlenecks. Industrial-grade production requires chromatographic separation (e.g., reverse-phase HPLC) to remove PEGₙ (n≠8) impurities, reducing yields to 60–70% versus >90% at gram-scale [3] [7]. Discrete PEG chains demand stringent control over ethylene oxide addition to prevent polydispersity (PDI >1.01), which compromises batch reproducibility in GMP applications [2] [10].
Supply chain constraints arise from the limited availability of GMP-compliant Fmoc-PEG₈ building blocks. Most suppliers (e.g., BroadPharm, AxisPharm) offer reagent-grade material, while GMP-grade requires custom synthesis under ISO 9001 protocols, increasing lead times to 8–12 weeks [1] [4]. Transitioning to continuous flow reactors could resolve scalability issues by precisely regulating reaction kinetics and reducing intermediate isolation steps [7].
Key Strategies for Industrial Scale-Up:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8